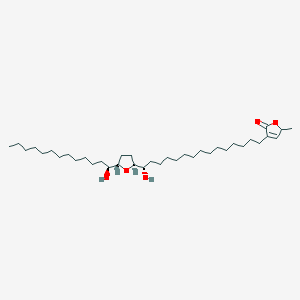
Demethoxyegonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxyegonol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Demethoxyegonol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, demethoxyegonol is primarily located in the membrane (predicted from logP). Demethoxyegonol can be biosynthesized from 1-benzofuran and egonol. Outside of the human body, demethoxyegonol can be found in mushrooms. This makes demethoxyegonol a potential biomarker for the consumption of this food product.
7-demethoxyegonol is a member of the class of 1-benzofurans that is egonol in which the methoxy group at position 7 is replaced by a hydrogen. It has been isolated from the fruits of Styrax agrestis. It has a role as a metabolite and a plant metabolite. It is a member of 1-benzofurans, a member of benzodioxoles and a primary alcohol. It derives from an egonol. It derives from a hydride of a 1-benzofuran.
Wissenschaftliche Forschungsanwendungen
Epigenetic Treatment in Hematopoietic Malignancies
Demethylating agents, including demethoxyegonol, have been utilized in the treatment of hematopoietic malignancies. These agents target hypermethylated genes in cancer cells, providing a novel pharmacological approach. Studies have shown promising response rates in conditions like myelodysplasia, leading to several phase III studies in this disorder. Demethylating agents also hold potential in treating acute myeloid leukemia (AML) and may induce a T-cell-mediated anti-leukemic effect (Claus, Almstedt, & Lübbert, 2005).
Isolation from Natural Sources
Research has identified various egonol compounds, including demethoxyegonol, in the lipids of Styrax japonica Sieb. et Zucc seeds. This study contributed to the understanding of the chemical composition and potential applications of these natural compounds (Takanashi & Takizawa, 2002).
Synthetic Strategy for Benzofuran-Based Natural Products
A synthetic strategy was developed for the production of demethoxyegonol, among other benzofuran-based natural products. This approach, involving Pd-catalyzed domino cyclization/coupling, demonstrates the potential for large-scale production and research applications of these compounds (Rao & Murty, 2016).
Antioxidant and Protective Effects
A study on demethyldiisoeugenol, a related compound, showed its potential in protecting red blood cells against oxidative damage, indicating its antioxidant properties. This research suggests potential therapeutic applications in protecting pathological red blood cells (Ko, Hsiao, & Kuo, 1997).
Antifungal Activity
7-Demethoxytylophorine, a compound related to demethoxyegonol, demonstrated significant antifungal activity against Penicillium italicum, suggesting its potential as a natural antifungal agent. This study highlights the role of such compounds in plant pathology and agriculture (Chen et al., 2019).
Eigenschaften
CAS-Nummer |
53279-35-9 |
|---|---|
Produktname |
Demethoxyegonol |
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propan-1-ol |
InChI |
InChI=1S/C18H16O4/c19-7-1-2-12-3-5-15-14(8-12)10-17(22-15)13-4-6-16-18(9-13)21-11-20-16/h3-6,8-10,19H,1-2,7,11H2 |
InChI-Schlüssel |
YQEPMZLWYOAQNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |
melting_point |
124-125°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



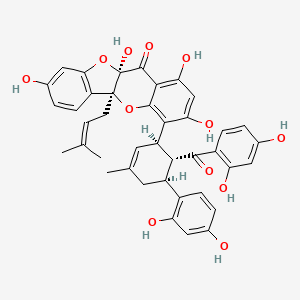
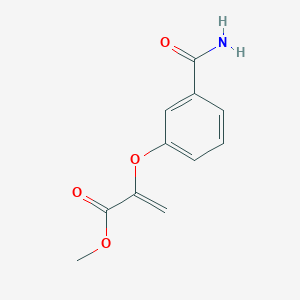
![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
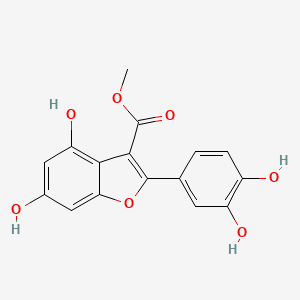
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
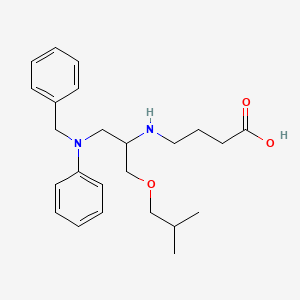
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
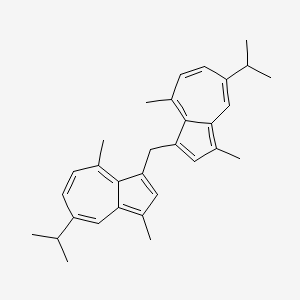
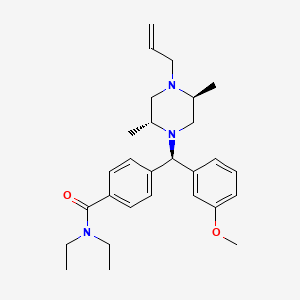
![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
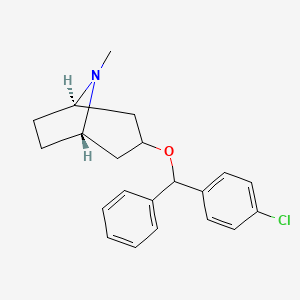
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
